N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
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Overview
Description
N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research on similar compounds to N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has focused on their synthesis and structural analysis. For example, studies have detailed the synthetic procedures for related diazocine derivatives, highlighting the intricacies of their chemical formation and structural configurations (Shiotani, Hori, & Mitsuhasi, 1967).
Antiviral and Antibacterial Activities
Research has also explored the antiviral and antibacterial properties of similar compounds. One study demonstrated that certain derivatives show promising activity against influenza and parainfluenza viruses (Fedorova et al., 2019). Another study investigated the antibacterial activity of benzo[g]indazole fused carbothioamide derivatives, which are structurally related, showing their effectiveness against various bacterial strains (Murugavel et al., 2020).
Potential Neuropharmacological Activity
Compounds structurally related to this compound have been studied for their potential neuropharmacological activity. For instance, derivatives of 4-oxo-3-methylcytisine were evaluated for their ability to influence learning and memory in animal models (Tsypysheva et al., 2019).
Crystallographic Analysis
Crystallographic studies have been conducted on related compounds to understand their molecular structure and interactions. For example, the crystal structures of N-arylsulfonyl derivatives of cytisine, a compound structurally similar to this compound, were analyzed, revealing insights into their molecular arrangements and hydrogen bonding patterns (Okmanov et al., 2023).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in cellular processes.
Biochemical Pathways
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may affect a variety of biochemical pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of inflammatory responses, and potential anticancer effects .
Pharmacokinetics
In silico pharmacokinetic studies of similar compounds suggest that they may have favorable pharmacokinetic properties .
Result of Action
Based on the reported pharmacological activities of structurally similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Properties
IUPAC Name |
N-(3-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-4-2-5-16(8-13)20-19(24)21-10-14-9-15(12-21)17-6-3-7-18(23)22(17)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDOFHRPABVEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.